Ammonium persulfate

Overview

Description

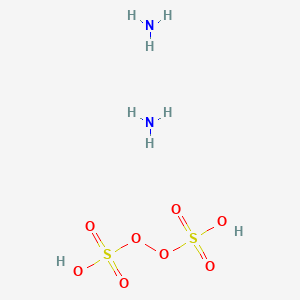

Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .

Mechanism of Action

Target of Action

Ammonium persulfate (APS) is a strong oxidizing agent that primarily targets certain alkenes in polymer chemistry . It is also used as a catalyst in the polymerization of acrylamide .

Mode of Action

APS acts as a source of radicals, initiating the polymerization of certain alkenes . In solution, the dianion of APS dissociates into radicals . The sulfate radical adds to the alkene to give a sulfate ester radical . This interaction with its targets leads to significant changes in the molecular structure of the target compounds .

Biochemical Pathways

The primary biochemical pathway affected by APS involves the polymerization of certain alkenes . This process is crucial in the production of commercially important polymers such as styrene-butadiene rubber and polytetrafluoroethylene .

Result of Action

The result of APS’s action is the formation of polymers through the initiation of the polymerization of certain alkenes . This process is used in the production of various commercially important polymers .

Action Environment

APS is sensitive to moisture and will eventually decompose in a wet environment, releasing hydrogen peroxide . Therefore, the action, efficacy, and stability of APS can be influenced by environmental factors such as humidity . It is recommended to use APS only in well-ventilated areas and avoid breathing its dust .

Biochemical Analysis

Biochemical Properties

Ammonium Persulfate is used with N,N,N′,N′-tetramethylethylenediamine (TEMED) to catalyze the polymerization of acrylamide and bisacrylamide to prepare polyacrylamide gels for electrophoresis . This interaction with acrylamide and bisacrylamide is crucial in the formation of polyacrylamide gels, which are commonly used in laboratories for protein separation .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of free radicals. These free radicals are formed in an aqueous solution through a base-catalyzed mechanism . The free radicals then interact with acrylamide and bisacrylamide, catalyzing their polymerization to form polyacrylamide gels .

Preparation Methods

Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:

Electrolysis: A cold concentrated solution of ammonium sulfate or ammonium bisulfate is subjected to electrolysis in the presence of sulfuric acid.

Crystallization: The electrolytic solution is then crystallized to obtain this compound.

Filtration and Drying: The crystallized product is filtered and dried to yield pure this compound.

Chemical Reactions Analysis

Ammonium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing properties:

Oxidation Reactions: It is commonly used as an oxidizing agent in the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.

Polymerization Initiator: It acts as a radical initiator in the polymerization of alkenes, such as styrene and butadiene, to form polymers like styrene-butadiene rubber.

Decomposition: In aqueous solution, this compound decomposes to form sulfate radicals, which can further react with various substrates.

Scientific Research Applications

Ammonium persulfate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a radical initiator in the polymerization of acrylamide to form polyacrylamide gels, which are essential for techniques like SDS-PAGE and western blotting.

Environmental Science: It is employed in persulfate-based advanced oxidation processes (PS-AOPs) for the degradation of organic pollutants in water and soil.

Biochemistry: This compound is used in the synthesis of doped polypyrrole and in the determination of urinary iodine.

Oil Exploration: Microencapsulated this compound is used as a gel breaker in fracturing fluids to improve the efficiency of oil recovery.

Comparison with Similar Compounds

Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, this compound is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes this compound more effective in aqueous applications. Additionally, this compound is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .

Similar Compounds

- Sodium persulfate

- Potassium persulfate

- Ammonium thiosulfate

- Ammonium sulfite

- Ammonium sulfate

Properties

CAS No. |

7727-54-0 |

|---|---|

Molecular Formula |

H5NO8S2 |

Molecular Weight |

211.18 g/mol |

IUPAC Name |

azane;sulfooxy hydrogen sulfate |

InChI |

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |

InChI Key |

SBFSEMVZXZCBEC-UHFFFAOYSA-N |

SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Isomeric SMILES |

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |

Canonical SMILES |

N.OS(=O)(=O)OOS(=O)(=O)O |

Color/Form |

Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |

density |

1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |

melting_point |

Decomposes at 120 °C |

Key on ui other cas no. |

7727-54-0 |

physical_description |

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |

Pictograms |

Oxidizer; Irritant; Health Hazard |

solubility |

Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |

Synonyms |

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |

Origin of Product |

United States |

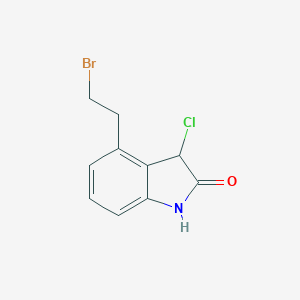

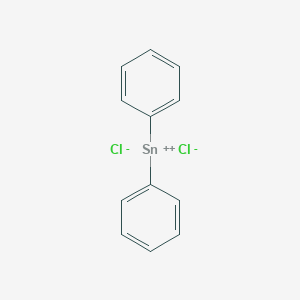

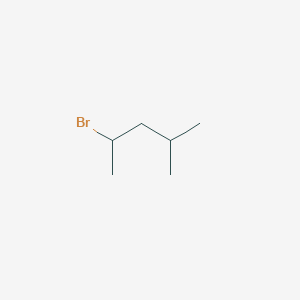

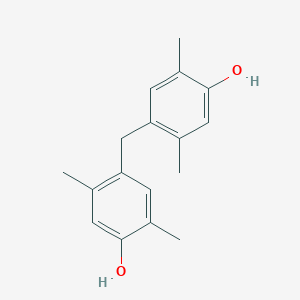

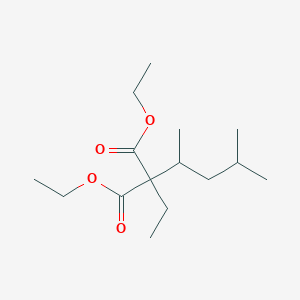

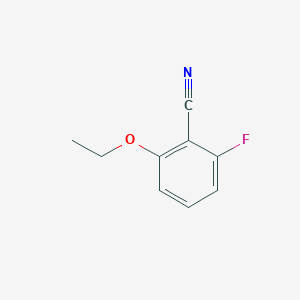

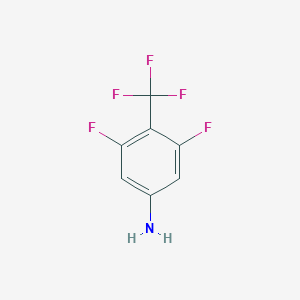

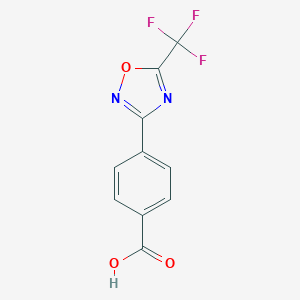

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)

![3-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B50963.png)